(R)-1-(6-CHLOROPYRIDIN-3-YL)ETHAN-1-AMINE
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Overview
Description
(R)-1-(6-CHLOROPYRIDIN-3-YL)ETHAN-1-AMINE is a chiral amine compound featuring a pyridine ring substituted with a chlorine atom at the 6-position and an ethanamine group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (R)-1-(6-CHLOROPYRIDIN-3-YL)ETHAN-1-AMINE typically involves the following steps:
Starting Material: The synthesis begins with 6-chloropyridine.
Chiral Amine Introduction:
Reaction Conditions: Common reagents and conditions include the use of reducing agents, catalysts, and specific solvents to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Utilizing continuous flow reactors to ensure consistent product quality.
Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the compound.
Chemical Reactions Analysis
Types of Reactions
(R)-1-(6-CHLOROPYRIDIN-3-YL)ETHAN-1-AMINE can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The pyridine ring can be reduced under specific conditions.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, (R)-1-(6-CHLOROPYRIDIN-3-YL)ETHAN-1-AMINE is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis.
Biology
In biological research, this compound may be used to study the effects of chiral amines on biological systems. It can serve as a ligand in the development of new drugs or as a probe in biochemical assays.
Medicine
In medicinal chemistry, this compound can be explored for its potential therapeutic properties. It may act as a precursor for the synthesis of pharmaceutical agents targeting specific receptors or enzymes.
Industry
In the industrial sector, this compound can be utilized in the production of agrochemicals, dyes, and polymers. Its unique structure allows for the development of materials with specific properties.
Mechanism of Action
The mechanism of action of (R)-1-(6-CHLOROPYRIDIN-3-YL)ETHAN-1-AMINE involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The specific pathways depend on the context of its application. For instance, in medicinal chemistry, it may bind to a receptor and modulate its activity, leading to a therapeutic effect.
Comparison with Similar Compounds
Similar Compounds
(1S)-1-(6-Chloropyridin-3-YL)ethanamine: The enantiomer of the compound .
(1R)-1-(6-Bromopyridin-3-YL)ethanamine: A similar compound with a bromine atom instead of chlorine.
(1R)-1-(6-Chloropyridin-3-YL)propanamine: A compound with a propanamine group instead of ethanamine.
Uniqueness
(R)-1-(6-CHLOROPYRIDIN-3-YL)ETHAN-1-AMINE is unique due to its specific chiral configuration and the presence of a chlorine atom on the pyridine ring. This configuration can result in distinct biological and chemical properties compared to its analogs.
Properties
IUPAC Name |
(1R)-1-(6-chloropyridin-3-yl)ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2/c1-5(9)6-2-3-7(8)10-4-6/h2-5H,9H2,1H3/t5-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZVNENIAEVSUDT-RXMQYKEDSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=C(C=C1)Cl)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CN=C(C=C1)Cl)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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